molecular formula C17H15Cl2NOS B5208836 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

Cat. No. B5208836
M. Wt: 352.3 g/mol
InChI Key: OLASVAKZYLVSBN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCA is a small molecule that has been shown to inhibit the activity of pyruvate dehydrogenase kinase (PDK), an enzyme that plays a crucial role in regulating cellular metabolism.

Mechanism of Action

3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide works by inhibiting the activity of PDK, which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme complex that plays a crucial role in the conversion of glucose to energy in the form of ATP. By inhibiting PDK, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide increases the activity of PDH, leading to increased glucose metabolism and ATP production. This increase in ATP production can lead to apoptosis in cancer cells and improved glucose metabolism in metabolic disorders.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to induce apoptosis, inhibit angiogenesis, and decrease tumor growth. In metabolic disorders, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to improve glucose metabolism and insulin sensitivity. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach its target enzymes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other cancer treatments such as chemotherapy. However, one limitation of using 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide in lab experiments is its relatively low potency, which may require higher concentrations to achieve therapeutic effects.

Future Directions

There are several potential future directions for 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide research. One area of interest is in the development of more potent analogs of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide that may be more effective in cancer treatment. Another area of interest is in the development of combination therapies that may enhance the therapeutic effects of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide and its potential use in the treatment of metabolic disorders and inflammatory diseases.

Synthesis Methods

The synthesis of 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide involves the reaction between 2,4-dichlorophenyl isocyanate and 2-phenylthioethylamine in the presence of acryloyl chloride. This reaction produces a yellow solid that is purified through recrystallization. The yield of this reaction is typically around 50%.

Scientific Research Applications

3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity. In addition, 3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NOS/c18-14-8-6-13(16(19)12-14)7-9-17(21)20-10-11-22-15-4-2-1-3-5-15/h1-9,12H,10-11H2,(H,20,21)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLASVAKZYLVSBN-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

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